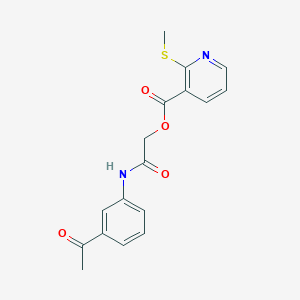
2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features both nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the acetylphenyl and methylthio groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-acetylphenylamine and 2-(methylthio)nicotinic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
科学的研究の応用
2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific application being studied.
類似化合物との比較
Similar Compounds
2-Acetylphenylamine: Shares the acetylphenyl group but lacks the nicotinate and methylthio groups.
2-(Methylthio)nicotinic acid: Contains the nicotinate and methylthio groups but lacks the acetylphenylamine moiety.
Uniqueness
2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
生物活性
The compound 2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a derivative of nicotinic acid and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₅N₂O₃S
- Molecular Weight : 315.37 g/mol
- CAS Number : 78281-61-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. Preliminary studies suggest that it may exhibit:
- Antiproliferative Activity : In vitro assays indicate that the compound can inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes, potentially affecting lipid metabolism.
Anticancer Activity
Recent research has highlighted the anticancer potential of similar compounds. For instance, a study focused on tetraheterocyclic compounds demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-468) through MTT assays, with some compounds showing IC50 values below 10 µM . While specific data on our compound is limited, its structural similarities suggest it may exhibit comparable effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | <10 | Topoisomerase I inhibition |
| Compound B | MDA-MB-468 | <10 | Apoptosis induction |
Enzyme Interaction
The compound's structural features suggest potential interactions with acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. In related studies, selective inhibitors of ACC have shown significant effects on lipid metabolism, which could be extrapolated to predict similar activity for our compound .
Case Studies
-
Case Study on Cancer Cell Lines :
A study investigated a series of derivatives similar to our compound and found that modifications at the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The incorporation of acetyl groups was noted to improve binding affinity to target proteins involved in cell cycle regulation . -
Metabolic Effects :
Research on related compounds indicated that methylthio substitutions can enhance the pharmacokinetic properties, leading to improved bioavailability and efficacy in vivo. Such modifications are crucial for developing effective therapeutic agents targeting metabolic disorders .
特性
分子式 |
C17H16N2O4S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
[2-(3-acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-11(20)12-5-3-6-13(9-12)19-15(21)10-23-17(22)14-7-4-8-18-16(14)24-2/h3-9H,10H2,1-2H3,(H,19,21) |
InChIキー |
CYPIJCZDDAKJBA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















